Lipoxin A4 Methyl Ester (LXA4 ME) is a synthetic analog of Lipoxin A4 (LXA4), a naturally occurring specialized pro-resolving mediator (SPM) derived from arachidonic acid through the lipoxygenase pathway. [] LXA4 belongs to a class of endogenous lipid mediators that play a crucial role in resolving inflammation and promoting tissue repair. [] LXA4 ME exhibits enhanced stability compared to its natural counterpart, making it a valuable tool for scientific research investigating the therapeutic potential of LXA4. []
Lipoxin A4 methyl ester is classified as an eicosanoid, specifically a lipoxin. It is generated through the enzymatic oxidation of arachidonic acid via lipoxygenase pathways. Lipoxins are known for their anti-inflammatory properties and are primarily synthesized in human cells through two main pathways: one involving 15-lipoxygenase in epithelial cells and monocytes, and another involving 5-lipoxygenase in neutrophils and subsequent conversion by 12-lipoxygenase in platelets .
The synthesis of Lipoxin A4 methyl ester can be achieved through various methods:
Lipoxin A4 methyl ester has a complex molecular structure characterized by multiple hydroxyl groups and a triene configuration. Its chemical formula is C20H32O4, indicating the presence of four oxygen atoms within its structure. The specific stereochemistry at various carbon atoms contributes to its biological activity, with particular focus on the 5S, 6R, and 15S configurations that are crucial for receptor interactions .
Lipoxin A4 methyl ester participates in several significant chemical reactions:
The mechanism of action of Lipoxin A4 methyl ester involves several pathways:
Lipoxin A4 methyl ester is characterized by:
These properties influence its bioavailability and efficacy in biological systems .
Lipoxin A4 methyl ester has several scientific applications:
LXA4 ME (chemical formula: C21H34O5; CAS No.: 97643-35-1; molecular weight: 366.49 g/mol) is characterized by a trihydroxy fatty acid backbone incorporating a conjugated tetraene system [1] [6]. The defining structural modification is the methyl esterification at the carboxylic acid terminus (C-1 position) of native LXA4. This esterification confers two critical biochemical advantages:
Despite this modification, LXA4 ME retains the core stereochemical features essential for receptor recognition: the 5(S),6(R),15(S)-trihydroxy configuration [4]. This allows it to effectively bind to the formyl peptide receptor 2 (FPR2/ALX), a G-protein-coupled receptor (GPCR) expressed on immune cells (neutrophils, monocytes, macrophages) and non-immune cells (epithelial cells, neurons) [4] [5]. Activation of FPR2/ALX triggers intracellular signaling cascades (e.g., inhibition of NF-κB, modulation of MAP kinases) that suppress pro-inflammatory cytokine production and promote phagocytic clearance of apoptotic cells [3] [5].
Table 1: Structural and Biochemical Profile of LXA4 ME vs. Key Analogs
Property | LXA4 ME | 15-epi-LXA4 (ATL) | Benzo-LXA4 Analogs |
---|---|---|---|
Core Structure | Native LXA4 + C1 Methyl Ester | 15(R) Epimer of LXA4 | Tetraene replaced with benzofused ring |
Molecular Weight (g/mol) | 366.49 | 352.47 | ~380-400 (varies by analog) |
Key Stability Feature | Resists 15-PGDH oxidation | Slower dehydrogenation (50% rate of LXA4) | Resists enzymatic inactivation & β-oxidation |
Primary Receptor | FPR2/ALX | FPR2/ALX | FPR2/ALX |
Metabolic Vulnerability | Ester hydrolysis | Dehydrogenation at C15 | Minimal |
Endogenous lipoxins (LXA4 and LXB4) are transcellular biosynthesis products generated via sequential actions of lipoxygenases (5-LO, 12-LO, 15-LO) during cell-cell interactions (e.g., neutrophil-platelet, neutrophil-epithelial) [2] [7]. While potent (active at low nanomolar concentrations), their therapeutic utility is limited by ultra-short half-lives (< 1-2 minutes in plasma) due to rapid inactivation via dehydrogenation and β-oxidation [2] [7].
LXA4 ME exemplifies the first generation of synthetic lipoxin analogs designed to overcome these limitations:
Table 2: Stability and Bioactivity Comparison: Endogenous vs. Synthetic Lipoxins
Parameter | Endogenous LXA4 | LXA4 ME | Advanced Analogs (e.g., Benzo-LXA4) |
---|---|---|---|
Plasma Half-life | < 2 minutes | Minutes to hours | Hours to days |
Resistance to 15-PGDH | None | Moderate | High |
Resistance to β-oxidation | None | Low | High |
Thermal Stability | Low (Tetraene degradation) | Moderate | High (Aromatic stabilization) |
Potency in PMN Inhibition | EC50 ~nM | Similar to LXA4 | ~32% more potent than early analogs at ng doses |
Synthetic Complexity | N/A | Moderate | Low (Convergent synthesis) |
The investigation of lipoxins and their analogs has evolved through distinct phases:
Figure 1: Historical Milestones in Lipoxin Analog Development
1984: Serhan discovers endogenous Lipoxins ↓ 1990s: Characterization of LXA4 instability → Design of LXA4 ME (prodrug) ↓ Early 2000s: Aspirin-triggered 15-epi-LXA4 identified → Enhanced stability concept ↓ 2005: Petasis develops benzo-LXA4 analogs (tetraene → benzofused ring) ↓ 2010-2020: Proof-of-concept in neuroinflammation (EAE), psoriasis (IMQ model), organ protection ↓ Present: Exploration in viral inflammation (COVID-19) and chronic diseases
The trajectory of LXA4 ME and its analogs underscores a paradigm shift in inflammation therapeutics: from broad immunosuppression to targeted resolution pharmacology. Future directions focus on optimizing delivery, receptor specificity, and clinical translation across chronic inflammatory diseases [5] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8